molecular formula C8H3F3IN B1604503 2-Iodo-3-(trifluoromethyl)benzonitrile CAS No. 905600-49-9

2-Iodo-3-(trifluoromethyl)benzonitrile

Cat. No.: B1604503
CAS No.: 905600-49-9
M. Wt: 297.02 g/mol
InChI Key: CGUFWPQURMBLMB-UHFFFAOYSA-N
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Description

2-Iodo-3-(trifluoromethyl)benzonitrile is a biochemical used for proteomics research . It has a molecular formula of C8H3F3IN and a molecular weight of 297.02 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitrile (C#N) group, a trifluoromethyl (CF3) group, and an iodine atom attached to it .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 297.02 .

Scientific Research Applications

Selective Continuous Flow Iodination

"2-Iodo-3-(trifluoromethyl)benzonitrile" is used in selective continuous flow iodination processes. Dunn et al. (2018) describe the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions. This method emphasizes the regioselective iodination, showcasing the compound's role in synthesizing regioisomeric structures with potential applications in pharmaceuticals and agrochemicals (Dunn et al., 2018).

Electrophilic Trifluoromethylation

The compound is involved in rhenium-catalyzed electrophilic trifluoromethylation reactions. Mejía and Togni (2012) explored the use of methyltrioxorhenium in catalyzing the direct electrophilic trifluoromethylation of aromatic compounds, demonstrating its utility in introducing trifluoromethyl groups to arenes and heteroarenes, a critical modification in drug design due to the bioisosteric properties of CF3 groups (Mejía & Togni, 2012).

Synthesis of Oxazoles

In the synthesis of heterocyclic compounds, "this compound" serves as a precursor for creating tetrahydrofuro[2,3-d]oxazoles, which are further converted into oxazoles. These transformations are essential for generating cores of pharmaceuticals, highlighting the compound's versatility in synthesizing complex heterocyclic structures (Ohura et al., 2017).

High Voltage Lithium Ion Battery Additive

"this compound" derivatives find applications in energy storage technologies. Huang et al. (2014) reported the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for enhancing the cyclic stability of high voltage lithium ion batteries. This application showcases the potential of fluorinated benzonitriles in improving the performance and durability of energy storage devices (Huang et al., 2014).

Radical Chemistry and Atom-Transfer Reactions

The chemistry of hypervalent iodine compounds, including those derived from "this compound," is extensively explored for their radical reactivity and atom-transfer capabilities. Wang and Studer (2017) highlight the utility of hypervalent iodine(III) compounds in constructing C–CF3, C–N3, C–CN, and other valuable bonds, underpinning the significance of these reagents in modern synthetic organic chemistry (Wang & Studer, 2017).

Mechanism of Action

Target of Action

The primary targets of 2-Iodo-3-(trifluoromethyl)benzonitrile are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It’s known that the compound is used in proteomics research, suggesting it may interact with proteins or enzymes in some capacity . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways

Result of Action

As a biochemical used in proteomics research , it may have effects at the molecular and cellular level, but specific results of its action are currently unknown.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate personal protective equipment and used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Iodo-3-(trifluoromethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . This compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The interactions of this compound with enzymes and proteins can alter their activity, potentially inhibiting or activating specific biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that influence their function . This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, potentially causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall biochemical activity of this compound and its impact on cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of the compound within specific cellular compartments can influence its biochemical activity. For instance, the presence of this compound in the nucleus may affect gene expression, while its accumulation in the cytoplasm can modulate metabolic pathways.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Alternatively, this compound may be found in the endoplasmic reticulum, affecting protein synthesis and folding.

Properties

IUPAC Name

2-iodo-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUFWPQURMBLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650227
Record name 2-Iodo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905600-49-9
Record name 2-Iodo-3-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905600-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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